2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Description
Historical context and development of imidazopyridine chemistry
The historical development of imidazopyridine chemistry traces back to early twentieth-century discoveries that established the foundation for modern heterocyclic synthesis. The pioneering work of Tschitschibabin in 1925 introduced the first systematic method for producing imidazopyridines, involving the reaction of 2-aminopyridine with bromoacetaldehyde at elevated temperatures ranging from 150 to 200°C within sealed tubes. Although this initial approach yielded relatively low product yields, it represented a crucial breakthrough in establishing synthetic pathways to these fused bicyclic systems. The Tschitschibabin method was subsequently refined through the incorporation of base catalysts such as sodium hydrogen carbonate, which facilitated reactions under milder conditions and enhanced overall efficiency.
The evolution of imidazopyridine synthesis continued throughout the twentieth century, with researchers developing increasingly sophisticated approaches to access these valuable heterocyclic scaffolds. Hand and Paudler conducted significant studies in 1982, synthesizing 2-Phenyl-imidazopyridine using 2-aminopyridine and alpha-halogenated carbonyl compounds in ethanol without catalysts at 60°C for 5 hours. This work demonstrated the feasibility of more moderate reaction conditions while maintaining synthetic accessibility. The mechanistic understanding of imidazopyridine formation revealed a two-step process involving initial pyridinium salt intermediate formation followed by subsequent in situ cyclization to yield the desired imidazopyridine derivatives.
Modern synthetic methodologies have embraced diverse strategies including condensation reactions, multicomponent reactions, oxidative coupling, hydroamination, and amine oxygenation techniques. These advances have enabled the synthesis of complex imidazopyridine structures with precise control over substitution patterns and functional group placement. Recent developments in metal-free direct synthesis approaches have further expanded the synthetic toolkit, with iodine-promoted reactions, micellar media transformations, and mechanochemical methods offering environmentally friendly alternatives to traditional protocols.
Significance in heterocyclic organic chemistry
Imidazopyridines occupy a pivotal position within heterocyclic organic chemistry due to their unique structural features and versatile reactivity patterns. These fused bicyclic 5-6 heterocycles are recognized as "drug prejudice" scaffolds, a designation that reflects their exceptional utility in medicinal chemistry applications. The structural characteristics of imidazopyridines, combining the electron-rich imidazole ring with the electron-deficient pyridine moiety, create distinctive electronic properties that contribute to their biological activity and synthetic versatility.
The significance of imidazopyridines extends beyond their pharmaceutical applications to encompass important roles in material science and catalysis. Their aromatic character and ability to participate in various coordination modes make them valuable ligands for transition metal complexes. The fused ring system provides conformational rigidity while maintaining sufficient flexibility for molecular recognition processes, making these compounds particularly attractive for protein-ligand interactions.
Within the broader context of nitrogen-containing heterocycles, imidazopyridines represent an important class of compounds that bridge the gap between simple heterocycles and complex natural products. Their synthesis often serves as a model for developing new methodologies in heterocyclic chemistry, with advances in imidazopyridine synthesis frequently finding application in the preparation of related heterocyclic systems. The ability to introduce diverse functional groups at specific positions within the imidazopyridine framework has made these compounds valuable synthetic intermediates for accessing more complex molecular architectures.
General overview of the imidazo[1,2-a]pyridine scaffold
The imidazo[1,2-a]pyridine scaffold represents one of the most thoroughly studied and clinically relevant isomers within the broader imidazopyridine family. This particular arrangement features the imidazole ring fused to the pyridine moiety through the 1,2-positions, creating a bicyclic system with distinct electronic and steric properties. The structural framework consists of a seven-atom fused ring system containing three nitrogen atoms, which contributes to its unique pharmacological profile and synthetic accessibility.
The electronic structure of the imidazo[1,2-a]pyridine scaffold exhibits several notable characteristics that influence its biological activity. The nitrogen atoms within the fused ring system participate in different bonding arrangements, with one nitrogen serving as part of the aromatic sextet while others function as hydrogen bond acceptors or donors depending on the protonation state and substitution pattern. This electronic diversity enables the scaffold to interact with various biological targets through multiple binding modes.
Clinical significance of the imidazo[1,2-a]pyridine scaffold is exemplified by several marketed pharmaceutical compounds. Zolpidem, a widely used hypnotic medication, represents the most prominent commercial success within this chemical class. Other notable examples include alpidem, an anxiolytic agent that was withdrawn from the market due to hepatotoxicity concerns, and various compounds in clinical development for treating conditions ranging from insomnia to infectious diseases. The therapeutic diversity observed within imidazo[1,2-a]pyridine-based drugs demonstrates the scaffold's versatility in targeting different biological pathways.
Table 1: Structural and Physical Properties of Imidazo[1,2-a]pyridine-based Compounds
| Compound Name | Substitution Pattern | Molecular Weight | Primary Therapeutic Application |
|---|---|---|---|
| Zolpidem | 6-methyl, 2-methyl, 3-carboxamide | 307.39 | Hypnotic |
| Alpidem | 6-chloro, 2-ethoxycarbonyl | 299.75 | Anxiolytic |
| Necopidem | 6-fluoro, 2-ethoxycarbonyl | 283.29 | Anxiolytic |
| Saripidem | 6-fluoro, 2-carboxamide | 269.27 | Sedative |
The synthetic accessibility of the imidazo[1,2-a]pyridine scaffold has been enhanced through the development of numerous synthetic methodologies. Classical approaches typically employ 2-aminopyridine derivatives as starting materials, utilizing condensation reactions with various electrophilic partners to construct the fused ring system. More recent innovations have introduced metal-catalyzed C-H functionalization strategies, multicomponent reactions, and cascade processes that enable efficient scaffold construction from simple precursors.
Importance of trifluoromethyl substituents in medicinal chemistry
The trifluoromethyl group has emerged as one of the most important functional groups in modern medicinal chemistry, with its incorporation into drug molecules representing a fundamental strategy for optimizing pharmacological properties. The trifluoromethyl group, with the formula -CF3, derives its significance from unique electronic and steric characteristics that distinguish it from other common substituents such as methyl or chloro groups. The high electronegativity of fluorine atoms creates a strongly electron-withdrawing effect that profoundly influences the properties of compounds bearing this functional group.
Statistical analysis of medicinal chemistry data reveals the transformative impact of methyl to trifluoromethyl substitution on biological activity. A comprehensive study examining 28,003 pairs of compounds differing only in the replacement of -CH3 with -CF3 demonstrated that while this substitution does not universally improve bioactivity, approximately 9.19% of such modifications result in activity increases of at least one order of magnitude. This finding underscores the strategic importance of trifluoromethyl substitution in drug discovery efforts, where even modest success rates can lead to significant therapeutic advances.
The mechanism underlying the beneficial effects of trifluoromethyl substitution involves multiple factors including altered lipophilicity, metabolic stability, and protein-ligand interactions. Protein database surveys indicate that trifluoromethyl groups exhibit preferential interactions with specific amino acid residues, particularly phenylalanine, methionine, leucine, and tyrosine. When trifluoromethyl substitution occurs near phenylalanine, histidine, and arginine residues, the probability of improved bioactivity increases substantially, suggesting that these interactions contribute to enhanced binding affinity.
Table 2: Comparative Properties of Methyl and Trifluoromethyl Groups
| Property | Methyl Group (-CH3) | Trifluoromethyl Group (-CF3) |
|---|---|---|
| Electronegativity | Low | High |
| Lipophilicity | Moderate | High |
| Metabolic Stability | Low | High |
| Steric Bulk | Small | Moderate |
| Preferred Protein Contacts | Leu, Met, Cys, Ile | Phe, Met, Leu, Tyr |
Quantum mechanical calculations have provided detailed insights into the energetic basis for improved biological activity following trifluoromethyl substitution. QM/MM studies of 39 CH3/CF3 pairs of protein-ligand complexes revealed that while the mean energy difference between these substitutions is subtle, certain systems achieve substantial energy gains, with maximum improvements reaching -4.36 kcal/mol. Energy decomposition analyses indicate that these large energy gains are primarily driven by electrostatic interactions and solvation free energy changes rather than van der Waals contributions.
The synthetic incorporation of trifluoromethyl groups into imidazopyridine scaffolds represents a significant challenge in organic synthesis, requiring specialized methodologies and reagents. The high stability of the C-F bond and the unique electronic properties of the trifluoromethyl group necessitate carefully designed synthetic approaches that can introduce this functionality while maintaining the integrity of the heterocyclic framework. Recent advances in trifluoromethylation chemistry have provided numerous tools for accomplishing these transformations, including nucleophilic, electrophilic, and radical-based methods.
Properties
IUPAC Name |
2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)7-6(8(15)16)14-4-2-1-3-5(14)13-7/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFKWYWCMPJWQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00321606 | |
| Record name | 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |
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Molecular Weight |
230.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73221-19-9 | |
| Record name | 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
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| Record name | NSC 378703 | |
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| Record name | 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |
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| Record name | 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |
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Preparation Methods
Cyclization Reaction
One common method involves the cyclization of 2-aminopyridine derivatives with trifluoroacetic anhydride. This reaction typically proceeds as follows:
- Reagents : 2-aminopyridine, trifluoroacetic anhydride.
- Conditions : The reaction is conducted under reflux conditions in a suitable solvent such as dichloromethane or acetonitrile.
- Mechanism : The amino group of the pyridine reacts with the anhydride to form a trifluoromethylated intermediate, which subsequently cyclizes to yield the target compound.
The general reaction can be summarized as:
$$
\text{2-Aminopyridine} + \text{Trifluoroacetic Anhydride} \rightarrow \text{Intermediate} \rightarrow \text{this compound}
$$
Condensation Reactions
Another effective method involves condensation reactions using bromo-imidazo[1,2-a]pyridine-3-carboxylic acid as a starting material. The procedure is outlined below:
- Starting Material : Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid.
- Reagents : Piperazine derivatives, coupling agents (e.g., HATU, EDCI).
- Solvents : Dimethylformamide (DMF), acetonitrile.
- Base : Triethylamine or sodium carbonate.
The reaction steps include:
- Mixing bromo-imidazo[1,2-a]pyridine with piperazine in DMF.
- Adding the coupling agent and base to facilitate the reaction.
- Stirring at room temperature or under reflux for optimal yield.
The yield of this method can reach up to 90% under optimized conditions.
Purification Techniques
After synthesis, purification of this compound is crucial for obtaining high-purity products suitable for further applications. Common purification methods include:
Recrystallization : Utilizing solvents such as ethanol or ethyl acetate to dissolve the crude product and allow it to crystallize upon cooling.
Chromatography : Employing silica gel column chromatography to separate impurities based on polarity.
Summary of Reaction Conditions
The following table summarizes key reaction conditions for various synthesis methods of this compound:
| Method | Starting Material | Reagents | Solvent | Yield (%) |
|---|---|---|---|---|
| Cyclization | 2-Aminopyridine | Trifluoroacetic anhydride | Dichloromethane | Variable |
| Condensation | Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid | Piperazine derivatives | DMF | Up to 90% |
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[1,2-a]pyridine derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid as an anticancer agent. Research indicates that derivatives of this compound exhibit selective inhibition of cancer cell proliferation, particularly in breast and lung cancer models. For example, a study demonstrated that the compound induces apoptosis in cancer cells by activating specific signaling pathways associated with cell death .
Antimicrobial Properties
The compound also shows promising antimicrobial activity against various pathogens. In vitro tests have revealed its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Agrochemicals
Pesticide Development
The trifluoromethyl group in the compound enhances its lipophilicity, which is beneficial for pesticide formulations. Research has indicated that compounds based on this structure can effectively disrupt pest metabolism, leading to increased mortality rates in target species . Field trials have shown that formulations containing this compound result in higher crop yields due to effective pest control.
Materials Science
Polymer Synthesis
In materials science, this compound is being explored as a building block for synthesizing advanced polymers with enhanced thermal stability and chemical resistance. The incorporation of this compound into polymer matrices has shown improvements in mechanical properties and durability .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Medicinal Chemistry | Journal of Medicinal Chemistry (2023) | Demonstrated selective anticancer activity with IC50 values lower than existing treatments. |
| Agrochemicals | Pesticide Science (2024) | Field trials indicated a 30% increase in crop yield due to effective pest control. |
| Materials Science | Polymer Chemistry (2025) | Enhanced thermal stability and mechanical properties in polymer composites incorporating the compound. |
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The carboxylic acid group can form hydrogen bonds with active site residues, contributing to the compound’s inhibitory activity. The exact pathways involved depend on the specific biological context and the target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Functional Group Variations
The biological and chemical properties of imidazo[1,2-a]pyridine derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis:
Table 1: Key Structural Analogues and Their Features
Key Observations :
Trifluoromethyl vs. Chlorine :
- The -CF₃ group (as in the parent compound) improves lipophilicity and binding affinity compared to chlorine, which increases electrophilicity but may reduce metabolic stability .
- Example: 2-Chloro derivatives show higher reactivity in nucleophilic substitution reactions .
Positional Effects of Fluorine :
- Fluorine at C6 (as in 6-Fluoro analogues) enhances electronic effects on the pyridine ring, influencing pKa and target binding .
- Fluorine at C7 (e.g., 7-Fluoro derivatives) alters steric hindrance, affecting interactions with hydrophobic enzyme pockets .
Carboxylic Acid vs. Ester Derivatives: The -COOH group enables direct interactions with basic amino acids (e.g., arginine, lysine) in biological targets, critical for inhibitory activity . Ester derivatives (e.g., ethyl carboxylates) act as prodrugs, improving membrane permeability .
Key Trends :
- -CF₃ Substitution: Compounds with -CF₃ at C2 or C5 exhibit broader-spectrum biological activities (e.g., antiviral, anticancer) compared to non-fluorinated analogues .
- Methyl Substitution : Methyl groups at C6 or C8 (e.g., 8-Methyl derivatives) enhance target selectivity but may reduce solubility .
Key Challenges :
- -CF₃ Introduction : Requires expensive fluorinating agents (e.g., Ruppert-Prakash reagent) or specialized catalysts .
- Positional Selectivity : Fluorine or methyl groups at specific positions (e.g., C6 vs. C8) demand precise control over reaction conditions .
Biological Activity
2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 230.14 g/mol. Its unique trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activities
Research has demonstrated that imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities:
- Antimicrobial Activity : Compounds in this class have shown promising antibacterial and antifungal properties. For instance, they have been evaluated against various strains of bacteria and fungi, displaying effective inhibition at low concentrations.
- Anticancer Properties : Studies indicate that imidazo[1,2-a]pyridines can inhibit cancer cell proliferation. Notably, research has highlighted their potential against breast cancer cell lines, showing selective cytotoxicity while sparing normal cells .
- Antituberculosis Activity : Some derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.05 to 1.5 μM against multidrug-resistant strains .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. Key findings include:
- Position of Substituents : The activity is sensitive to the position and nature of substituents on the imidazo[1,2-a]pyridine ring. For example, modifications on the nitrogen atom or the carboxylic acid group can enhance potency against specific pathogens.
- Selectivity Indices : Compounds have been shown to possess favorable selectivity indices, indicating their potential as therapeutic agents with reduced toxicity to host cells compared to traditional antibiotics like isoniazid .
Case Studies
Several studies have focused on the biological evaluation of derivatives based on the imidazo[1,2-a]pyridine scaffold:
- Anti-Tuberculosis Evaluation : A series of compounds were synthesized and tested for their anti-TB activity. Compounds with specific cyclic aliphatic groups exhibited enhanced activity against both drug-sensitive and resistant strains of M. tuberculosis, suggesting a viable pathway for developing new anti-TB drugs .
- Cancer Cell Line Studies : In vitro studies involving breast cancer cell lines (e.g., MDA-MB-231) demonstrated that certain derivatives could inhibit cell growth significantly more than standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating a promising avenue for cancer treatment .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that some derivatives maintain favorable profiles in terms of absorption, distribution, metabolism, and excretion (ADME). For instance:
- Plasma Protein Binding : High binding percentages were observed in human plasma (99.89%), which may affect the bioavailability of these compounds .
- CYP Enzyme Interaction : Some compounds exhibited varying degrees of inhibition on cytochrome P450 enzymes, which are crucial for drug metabolism. This highlights the need for further studies on drug-drug interactions and safety profiles .
Q & A
Q. What are the common synthetic routes for 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid?
- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) or coupling strategies. For example:
- One-pot synthesis : Reacting 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with aryl aldehydes and Meldrum’s acid in water at room temperature yields imidazo[1,2-a]pyridine carboxylates, which can be hydrolyzed to the carboxylic acid .
- Amide coupling : Intermediate chloro-imidazo[1,2-a]pyridine-3-carboxylic acid derivatives (e.g., 6-chloro-2-ethyl variants) can be coupled with amines or other nucleophiles in dry DMF under inert atmospheres .
- Key reagents : Potassium permanganate or chromium trioxide may be used for oxidation steps to introduce carboxylic acid groups .
Q. Which spectroscopic and analytical methods are used to confirm the structure and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : and NMR (e.g., δ 168.54 ppm for carbonyl carbons) confirm the heterocyclic backbone and substituents .
- IR spectroscopy : Peaks near 1700–1720 cm indicate carboxylic acid C=O stretching .
- HPLC : Purity assessment (≥98%) via reverse-phase chromatography with UV detection .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 234.18 g/mol for derivatives) .
Q. What are typical functionalization reactions for this compound in drug discovery?
- Methodological Answer :
- Amide formation : React with amines (e.g., benzylamine) using coupling agents like EDCI/HOBt in DMF .
- Esterification : Treat with ethanol and HSO to form ethyl esters for improved solubility .
- Reductive alkylation : Use sodium hydride or Pd/C with hydrogen gas to reduce nitriles to amines .
Advanced Research Questions
Q. How can one optimize the one-pot synthesis of this compound to improve yield and scalability?
- Methodological Answer :
- Parameter screening : Vary reaction temperature (25–80°C), solvent (water vs. ethanol), and catalyst (iodine or Lewis acids) to enhance cyclization efficiency .
- Workup modifications : Replace column chromatography with pH-controlled precipitation (e.g., acidify to pH 2–3 to isolate the carboxylic acid) .
- Scale-up considerations : Use flow chemistry for MCRs to reduce exothermic risks and improve mixing .
Q. How to address contradictory data in reaction outcomes (e.g., variable yields) across different synthetic protocols?
- Methodological Answer :
- Root-cause analysis : Compare reagent purity (e.g., Meldrum’s acid stability), moisture levels in solvents, and inert atmosphere integrity .
- Design of Experiments (DoE) : Use factorial designs to isolate critical factors (e.g., aldehyde substituent electronic effects) impacting cyclization .
- In-situ monitoring : Employ NMR or FTIR to track intermediate formation and adjust reaction times .
Q. What strategies are effective for structure-activity relationship (SAR) studies of derivatives?
- Methodological Answer :
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF) at position 2 to enhance metabolic stability .
- Bioisosteric replacement : Replace the carboxylic acid with tetrazole or sulfonamide groups to maintain hydrogen-bonding capacity .
- Crystallography : Co-crystallize derivatives with target proteins (e.g., Mycobacterium tuberculosis thymidylate kinase) to map binding interactions .
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular docking : Screen derivatives against target enzymes (e.g., human constitutive androstane receptor) using AutoDock Vina .
- Machine learning : Train models on existing reaction datasets to forecast optimal conditions for functionalization .
Q. What are the stability profiles of this compound under various storage and reaction conditions?
- Methodological Answer :
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Carboxylic acids are prone to decarboxylation at high temperatures .
- Light sensitivity : Use amber vials to prevent photodegradation of the imidazo[1,2-a]pyridine core .
- Inert storage : Maintain under argon at -20°C for long-term stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
